molecular formula C12H22ClNO2 B11728767 Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride CAS No. 72422-69-6

Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride

Katalognummer: B11728767
CAS-Nummer: 72422-69-6
Molekulargewicht: 247.76 g/mol
InChI-Schlüssel: ICGGDEBFLLTBMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C12H22ClNO2 and a molecular weight of 247.76 g/mol . This compound is known for its unique bicyclic structure, which makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can be achieved through several methods. One notable method involves a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates under metal-free, mild, and operationally simple conditions . This method provides good to excellent yields with high enantioselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.

Analyse Chemischer Reaktionen

Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, including its effects on various biological pathways. In industry, it may be used in the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. its unique bicyclic structure allows it to interact with biological molecules in a specific manner, potentially leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can be compared with other similar compounds such as Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate and Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate . These compounds share similar bicyclic structures but differ in their functional groups, which can lead to differences in their chemical properties and applications. The unique dimethylamino group in this compound distinguishes it from these similar compounds, potentially offering different reactivity and biological activity.

Eigenschaften

CAS-Nummer

72422-69-6

Molekularformel

C12H22ClNO2

Molekulargewicht

247.76 g/mol

IUPAC-Name

methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H21NO2.ClH/c1-13(2)12-7-4-11(5-8-12,6-9-12)10(14)15-3;/h4-9H2,1-3H3;1H

InChI-Schlüssel

ICGGDEBFLLTBMB-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C12CCC(CC1)(CC2)C(=O)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.